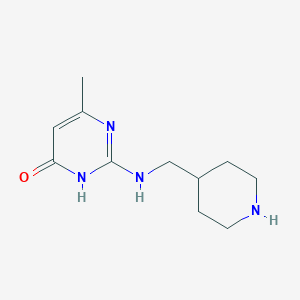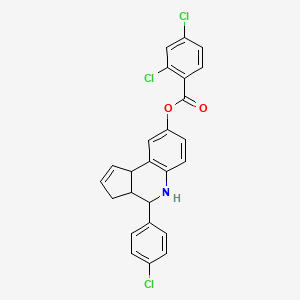![molecular formula C16H23BrN2O4S B12637853 tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate CAS No. 1002360-20-4](/img/structure/B12637853.png)
tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a bromobenzene sulfonyl group, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.
Attachment of the Bromobenzene Sulfonyl Group: This step involves sulfonylation reactions where the bromobenzene sulfonyl chloride reacts with the piperidine derivative.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the bromobenzene moiety.
Reduction: Reduction reactions can target the sulfonyl group or the carboxylate group.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers or other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3R)-3-[(3-chlorobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
- tert-Butyl (3R)-3-[(3-fluorobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
Uniqueness
The presence of the bromine atom in the bromobenzene sulfonyl group distinguishes tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate from its analogs. This can influence its reactivity and interactions in chemical and biological systems, potentially leading to unique applications and properties.
Propriétés
Numéro CAS |
1002360-20-4 |
|---|---|
Formule moléculaire |
C16H23BrN2O4S |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[(3-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-9-5-7-13(11-19)18-24(21,22)14-8-4-6-12(17)10-14/h4,6,8,10,13,18H,5,7,9,11H2,1-3H3/t13-/m1/s1 |
Clé InChI |
WPTMNTACYHEVPD-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


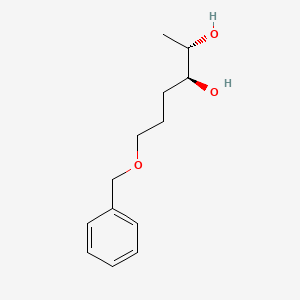
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
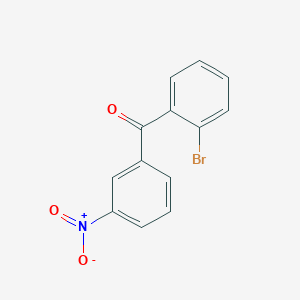
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
![Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)
![2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]](/img/structure/B12637820.png)
![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)
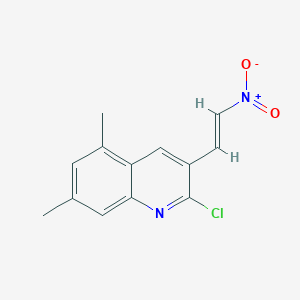
![N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12637832.png)
![1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine](/img/structure/B12637837.png)
